molecular formula C14H16BrN5O B7164965 N-(3-bromopyridin-4-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide

N-(3-bromopyridin-4-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide

Cat. No.: B7164965
M. Wt: 350.21 g/mol
InChI Key: ZKSJLMPGABJPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromopyridin-4-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide is a synthetic organic compound that features a bromopyridine moiety, a pyrazole ring, and a piperidine carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(3-bromopyridin-4-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5O/c15-11-9-16-5-1-13(11)18-14(21)20-7-3-10(4-8-20)12-2-6-17-19-12/h1-2,5-6,9-10H,3-4,7-8H2,(H,17,19)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSJLMPGABJPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=NN2)C(=O)NC3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromopyridin-4-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Bromination of Pyridine: The pyridine ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reactions: The bromopyridine and pyrazole intermediates can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide through amide bond formation, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromopyridin-4-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under appropriate conditions, potentially altering the functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Palladium catalysts, bases like K2CO3, and solvents like DMF.

    Oxidation: Oxidizing agents like PCC or KMnO4.

    Reduction: Reducing agents like LiAlH4 or NaBH4.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: Used in the synthesis of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action for N-(3-bromopyridin-4-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloropyridin-4-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide
  • N-(3-fluoropyridin-4-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide

Uniqueness

The presence of the bromine atom in N-(3-bromopyridin-4-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide might confer unique reactivity and biological activity compared to its chloro or fluoro analogs. Bromine’s larger size and different electronic properties can influence the compound’s interactions with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.